
2-(4-Chloro-3,5-dimethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3,5-dimethylphenoxy)aniline, also known as cloquintocet-mexyl, is a synthetic herbicide that is commonly used in agriculture. It has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It’s known to have a molecular weight of 247.72 and a molecular formula of C14H14ClNO .Applications De Recherche Scientifique
Synthesis and Material Science
2-(4-Chloro-3,5-dimethylphenoxy)aniline and its derivatives have been explored for various applications in material science and synthesis, particularly in the development of novel compounds with potential uses in industry and research.
Polyurethane Cationomers with Anil Groups : Research demonstrates the synthesis of polyurethane cationomers utilizing o-hydroxy Schiff bases derived from similar chemical structures, aiming to produce polymeric films with fluorescent properties. This work illustrates the potential of using such compounds in the creation of materials with specific photophysical characteristics (Buruianǎ et al., 2005).
Degradation of Industrial Wastewater : A novel Hybrid Photo-electrocatalytic Oxidation method was established for treating stubborn organic matter, like 3,4-dimethylaniline, in industrial wastewaters. This research underlines the importance of chemical derivatives in environmental remediation processes and the degradation mechanisms involved (Li et al., 2020).
Novel Pesticides : X-ray powder diffraction characterizations of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a close relative to the compound , have been reported. These compounds show promise as potential pesticides, highlighting the role of such chemicals in agricultural applications (Olszewska et al., 2011).
Chemical Synthesis and Characterization
Synthesis and Characterization of Pentazole Anion : Another study involved the synthesis of 3,5-Dimethyl-4-hydroxy aniline hydrochloride from similar chemical structures, showcasing the methodological advances in creating compounds with unique properties. This work contributes to the foundational knowledge necessary for further chemical explorations (Xu Bing-tao et al., 2017).
Electrochemical Synthesis : The electrochemical synthesis of novel polymers based on aniline derivatives in aqueous solution demonstrates the potential for creating high-conducting materials for applications such as dye-sensitized solar cells. This research signifies the importance of such compounds in developing renewable energy technologies (Shahhosseini et al., 2016).
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-Chloro-3,5-dimethylphenoxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These interactions can result in changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced toxic effects . These findings highlight the importance of determining the appropriate dosage for experimental and therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its biological activity and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and distribution of the compound, influencing its localization and accumulation within different cellular compartments . The transport and distribution of this compound can affect its biological activity and toxicity, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(8-10(2)14(9)15)17-13-6-4-3-5-12(13)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNAUCWDWFUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
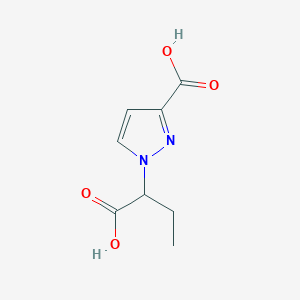

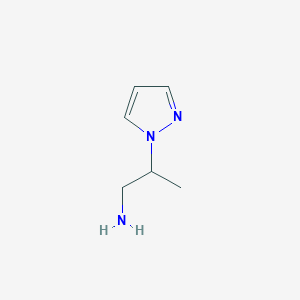
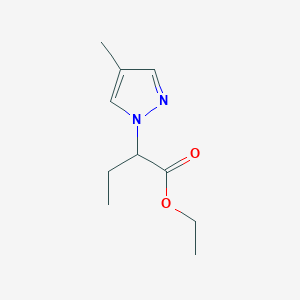
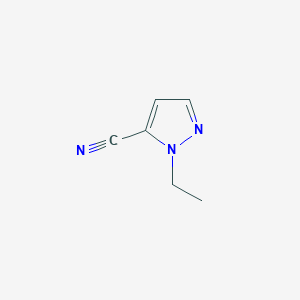

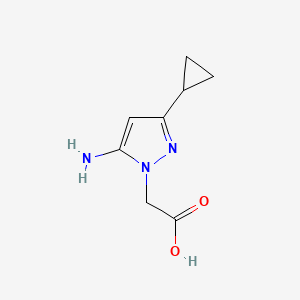

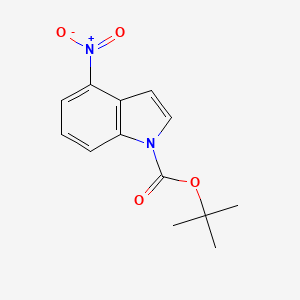
![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
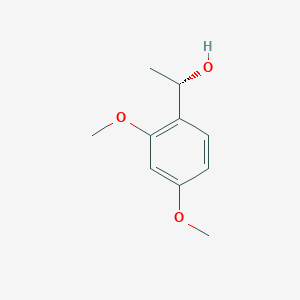
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)

